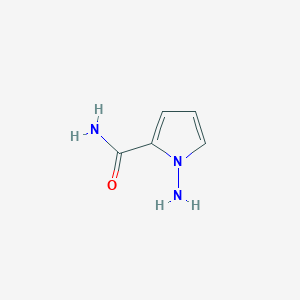

1-Amino-1H-pyrrole-2-carboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-aminopyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5(9)4-2-1-3-8(4)7/h1-3H,7H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHLTDFUEACLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439504 | |

| Record name | 1-Amino-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159326-69-9 | |

| Record name | 1-Amino-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Amino 1h Pyrrole 2 Carboxamide and Its Analogues

Direct Synthesis Approaches for 1-Amino-1H-pyrrole-2-carboxamide

Direct synthesis focuses on the construction of the target molecule, this compound, through methods that are as convergent as possible. These strategies include established multi-step protocols as well as modern techniques that enhance reaction efficiency and adhere to green chemistry principles.

Traditional Multi-Step Synthesis Protocols

Conventional methods for synthesizing pyrrole (B145914) carboxamides often involve the formation of the amide bond as a key step on a pre-functionalized pyrrole ring. A widely used strategy employs activated pyrrole-2-carboxylic acid derivatives.

One common precursor is 2-(trichloroacetyl)pyrrole, which serves as a stable and effective equivalent of pyrrole-2-carbonyl chloride. rsc.org The synthesis typically begins with the acylation of pyrrole with trichloroacetyl chloride to form the trichloroketone. rsc.org This intermediate can then react with a suitable amine source to form the amide bond, with the trichloromethyl group acting as a good leaving group. rsc.org For the synthesis of the title compound, this would involve a reaction with a protected form of hydrazine (B178648), followed by deprotection.

Alternatively, direct amide coupling between a pyrrole-2-carboxylic acid and an amine can be achieved using various coupling reagents. Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt), benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) are employed to activate the carboxylic acid, facilitating the formation of the amide bond with the amine component. rsc.orgacs.org The synthesis of this compound would necessitate the use of hydrazine or a derivative in this coupling step, followed by any necessary deprotection steps.

A generalized multi-step approach is summarized below:

Pyrrole Ring Formation: Synthesis of a pyrrole ring bearing a carboxylic acid or ester at the C-2 position and a suitable protecting group on the N-1 nitrogen.

Amide Bond Formation: Coupling of the pyrrole-2-carboxylic acid with hydrazine or a protected derivative using standard peptide coupling reagents.

N-Amination/Deprotection: Introduction of the amino group at the N-1 position or deprotection of the N-1 substituent to reveal the final 1-amino group.

Microwave-Assisted Organic Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.org The synthesis of pyrrole derivatives has significantly benefited from this technology. mdpi.comnih.govacs.org

For instance, the cyclocondensation of enones with aminoacetonitrile, followed by microwave-assisted dehydrocyanation, provides a simple and efficient route to disubstituted pyrroles. mdpi.com Similarly, the Paal-Knorr reaction, a key step in many pyrrole syntheses, is reportedly 3 to 5 times faster under microwave irradiation, which also contributes to higher yields by minimizing thermal decomposition. acs.orgnih.gov This has been successfully applied in the synthesis of tricyclic pyrrole-2-carboxamides. nih.gov

A one-pot, three-component synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives from an amine, α-bromoacetophenone, and ethyl acetoacetate (B1235776) has also been effectively carried out using microwave assistance. rsc.org Although a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the literature, the existing data strongly suggest that key steps, such as the pyrrole ring formation via Paal-Knorr or other cyclization reactions, and potentially the amide formation, could be significantly optimized using MAOS.

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | rsc.orgacs.orgnih.gov |

| Yields | Often moderate | Good to excellent, often higher due to reduced side reactions | acs.orgnih.gov |

| Energy Consumption | Higher due to prolonged heating | Lower due to shorter reaction times and direct heating | rsc.org |

| Side Products | More prevalent due to thermal decomposition | Minimized | acs.orgnih.gov |

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In pyrrole synthesis, this involves the use of environmentally benign solvents like water, catalyst-free conditions, and energy-efficient methods such as ultrasound irradiation. semanticscholar.orgorientjchem.org

Key green approaches applicable to pyrrole synthesis include:

Use of Aqueous Media: The Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines has been successfully performed in water using a catalytic amount of iron(III) chloride, offering a mild and economical route to N-substituted pyrroles. organic-chemistry.org

Catalyst-Free Reactions: A three-component reaction for synthesizing substituted pyrrole derivatives has been developed using water as a solvent under catalyst-free conditions, highlighting a move away from potentially toxic metal catalysts. orientjchem.org

Energy Efficiency: The use of ultrasound has been shown to increase reaction rates and can facilitate the use of certain reagents by preventing aggregation, thus improving process efficiency. semanticscholar.org

Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. bohrium.com A one-pot synthesis of pyrrole-2-carboxylates from β-nitroacrylates and primary amines exemplifies a sustainable process that minimizes waste by avoiding the purification of intermediates. unicam.it

Divergent Synthetic Pathways for Pyrrole Carboxamide Derivatives

Divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. This is particularly valuable for generating analogues of this compound for structure-activity relationship (SAR) studies. nih.gov

Three-Component and Multi-Component Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic tools for building molecular complexity in a single step from three or more starting materials. bohrium.comrsc.org They are particularly attractive for generating diverse libraries of heterocyclic compounds like pyrroles. orientjchem.orgresearchgate.netresearcher.life

Several MCRs have been developed for the synthesis of substituted pyrroles. A notable example is a one-pot, three-step, four-component process that yields 1,2,3,5-tetrasubstituted pyrroles from an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, an aldehyde, and a primary amine. acs.org This sequence involves a coupling-isomerization-Stetter-Paal-Knorr cascade. acs.org Other MCRs for pyrrole synthesis include reactions involving isonitriles, nitroalkenes, and the in-situ generation of 1,4-dicarbonyl compounds. bohrium.comresearchgate.net

These MCR strategies provide a powerful platform for synthesizing a wide array of pyrrole carboxamide derivatives by varying the starting components. For example, by using different primary amines, aldehydes, or other building blocks, a diverse set of analogues can be accessed efficiently.

Pauson-Khand, Stetter, and Paal-Knorr Reaction Implementations

The strategic combination of classic named reactions provides a robust pathway to complex molecular architectures. A powerful sequence involving the Pauson-Khand, Stetter, and Paal-Knorr reactions has been developed for the synthesis of a library of 178 tricyclic pyrrole-2-carboxamides. acs.orgnih.govnih.gov

The key transformations in this sequence are:

Pauson-Khand Reaction: This is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst, to form an α,β-cyclopentenone. wikipedia.orgrsc.orgnih.gov This reaction is highly effective for constructing five-membered rings. uwindsor.ca

Stetter Reaction: This reaction creates a new carbon-carbon bond via a 1,4-addition of an aldehyde (acting as an acyl anion equivalent through umpolung chemistry) to a Michael acceptor. wikipedia.orgirapa.org It is a key method for synthesizing the 1,4-dicarbonyl compounds necessary for the subsequent Paal-Knorr step. wikipedia.orgresearchgate.net

Paal-Knorr Reaction: This is the final step, involving the condensation of the 1,4-dicarbonyl compound, generated from the Stetter reaction, with a primary amine to form the pyrrole ring. wikipedia.orgwikipedia.org The reaction is often run under acidic conditions and can be accelerated by microwave irradiation. acs.orgnih.govwikipedia.org

Table 2: Key Reaction Sequence for Tricyclic Pyrrole-2-Carboxamide Synthesis

| Reaction | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Pauson-Khand | Allenyne (derived from an amino acid ester) + CO | Cyclopentenone | Forms a key tricyclic core. | acs.orgnih.govwikipedia.org |

| Stetter | Cyclopentenone + Glyoxaldehyde | α,β-unsaturated 1,4-diketone | Introduces the second building block and sets up the 1,4-dicarbonyl system. | acs.orgnih.govwikipedia.org |

| Paal-Knorr | 1,4-diketone + Primary Amine | Tricyclic Pyrrole-2-carboxamide | Forms the final pyrrole ring; accelerated by microwave heating. | acs.orgnih.govwikipedia.org |

This powerful reaction sequence demonstrates how divergent analogues of complex pyrrole carboxamides can be systematically synthesized by introducing diversity at multiple points: the initial amino acid, the glyoxaldehyde, and the final primary amine. nih.gov

Synthesis from Cellulose- and Chitin-Based Feedstocks

The pursuit of sustainable chemical production has led to research into using biomass for synthesizing key chemical building blocks. While direct synthesis of this compound from these feedstocks is not prominently documented, methods have been developed for its direct precursor, pyrrole-2-carboxylic acid (PCA), using substrates derived from cellulose (B213188) and chitin. researchgate.netnih.gov

A notable strategy involves the reaction of D-glucosamine, which can be obtained from chitin, with pyruvic acid, which is accessible from cellulose. nih.gov This approach establishes a pathway to a PCA-based chemical space by combining molecules from different renewable sources. nih.gov Researchers have optimized synthetic conditions for this conversion, achieving a PCA yield of 50%. researchgate.netnih.gov The process involves the dropwise addition of an aqueous solution of D-glucosamine hydrochloride (GlcNH₂·HCl) and pyruvic acid (PA) to a heated solution of a base, such as lithium hydroxide (B78521) (LiOH). researchgate.net

Detailed studies, including temperature variant NMR, have provided insights into the reaction mechanism. researchgate.netnih.gov The optimized conditions found in one study are presented below.

Optimized Conditions for PCA Synthesis

| Parameter | Value |

|---|---|

| Reactants | D-glucosamine (from chitin) and Pyruvic Acid (from cellulose) |

| Base | Lithium Hydroxide (LiOH) |

| Temperature | 100 °C |

| Reaction Time | 240 min |

| Achieved Yield | 50% |

Data derived from a study on PCA synthesis from bio-feedstocks. researchgate.netnih.gov

This method represents a significant step in green chemistry, providing a more sustainable route to PCA, which can then be converted to this compound through subsequent amination and amidation steps. nih.gov

Derivatization Strategies of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of diverse analogues for structure-activity relationship (SAR) studies. acs.org These derivatization strategies focus on three primary locations: the N1-amino group, the pyrrole ring itself, and the C2-carboxamide moiety.

The nitrogen atom at the N1 position of the pyrrole ring is a key site for functionalization. acs.org In the case of the parent compound, this position is substituted with an amino group (-NH₂). In related pyrrole analogues, this position is often targeted for introducing substituents that can modulate the molecule's properties.

Strategies include:

Alkylation and Arylation : The N1-H of a pyrrole can be substituted with various alkyl or aryl groups. The choice of reaction conditions, such as the metal counter-ion and solvent, can direct the substitution to the nitrogen. wikipedia.org

Sulfonylation : Aryl- or heteroarylsulfonyl moieties can be introduced at the N1 position. This was demonstrated in the development of 2-phenyl-1H-pyrrole-3-carboxamide analogues, where this modification was a key part of the chemical diversity strategy. acs.org

Use of Protecting Groups : For multi-step syntheses, the N1-amino group can be protected (e.g., as an N-Boc derivative) to allow for selective reactions at other positions on the molecule. This approach is crucial for controlling the regioselectivity of further synthetic transformations. acs.org

The carbon atoms of the pyrrole ring are susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups, including halogens and aryl groups. nih.govorganic-chemistry.org

Halogenation : The introduction of halogens like fluorine and chlorine onto the pyrrole ring can significantly influence biological activity. nih.gov For instance, in a series of pyrrole-2-carboxamide derivatives designed as anti-TB agents, the presence of 2,4-difluoro phenyl groups on the pyrrole moiety was found to be optimal for metabolic stability. nih.gov Substitution can sometimes be achieved using reagents like N-bromosuccinimide (NBS) on an N-substituted pyrrole. wikipedia.org In some cases, reactions with dichlorocarbene can lead to a ring-expansion reaction known as the Ciamician–Dennstedt rearrangement, forming 3-chloropyridine. wikipedia.org

Introduction of Aryl/Heteroaryl Groups : Phenyl and pyridyl groups, particularly those bearing electron-withdrawing substituents, have been successfully attached to the pyrrole ring. nih.gov These modifications have been shown to greatly improve the anti-TB activity of certain pyrrole-2-carboxamide derivatives. nih.gov An iodine-catalyzed cyclization of α-amino carbonyl compounds and aldehydes provides a direct method for synthesizing 1,3,4-triarylpyrroles, demonstrating the feasibility of incorporating multiple aryl substituents. organic-chemistry.org

SAR of Pyrrole Ring Substitutions in Anti-TB Analogues

| Position | Substituent | Reported Effect on Activity |

|---|---|---|

| Pyrrole Ring | Phenyl and Pyridyl groups with electron-withdrawing substituents | Greatly improved anti-TB activity. nih.gov |

| Pyrrole Ring | 2,4-difluoro phenyl group | Superior metabolic stability. nih.gov |

| Pyrrole Ring | 4-pyridyl group | Showed moderate metabolic stability. nih.gov |

Table based on findings from a study on MmpL3 inhibitors. nih.gov

The carboxamide group at the C2 position is another critical site for derivatization, with modifications often involving the amide nitrogen. acs.orgnih.gov

Research has shown that attaching bulky substituents to the carboxamide nitrogen can significantly enhance biological potency. nih.gov For example, in the context of anti-TB agents, an adamantyl group attached to the carboxamide was a feature of highly active compounds. nih.gov

Another strategy involves introducing more complex amine fragments. In a study aimed at developing 5-HT6 receptor inverse agonists, the carboxamide was functionalized with a 3-aminopyrrolidinyl moiety, and the stereochemistry of this substituent was varied to investigate its effect on receptor affinity. acs.org

Examples of Carboxamide Moiety Functionalization

| Modification | Example Substituent | Context/Effect |

|---|---|---|

| Bulky Alkyl Groups | 1-Adamantyl | Greatly improved anti-TB activity in MmpL3 inhibitors. nih.gov |

| Alicyclic Amines | (R)-3-Aminopyrrolidine | Used in the design of 5-HT6 receptor inverse agonists. acs.org |

| Methylation | N-methylation of carboxamide | Led to a loss of activity in an anti-TB compound series. nih.gov |

Data derived from studies on pyrrole-2-carboxamide derivatives. acs.orgnih.gov

These derivatization strategies highlight the versatility of the this compound core, allowing chemists to fine-tune its structural and electronic properties for various applications.

Reactivity and Mechanistic Investigations of 1 Amino 1h Pyrrole 2 Carboxamide

Electrophilic Aromatic Substitution Patterns on the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich and, therefore, highly susceptible to electrophilic aromatic substitution. The nitrogen lone pair delocalization into the five-membered ring increases the electron density at the carbon atoms, making pyrroles significantly more reactive than benzene. pearson.com Generally, electrophilic attack on the pyrrole ring occurs preferentially at the C2 (α) and C5 positions, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance, with the positive charge being delocalized over more atoms, including the nitrogen atom. pearson.comyoutube.com

In the case of 1-Amino-1H-pyrrole-2-carboxamide, the N-amino group is a strong activating group due to the lone pair of electrons on the nitrogen atom adjacent to the ring. This further enhances the electron density of the pyrrole ring, making it even more reactive towards electrophiles. Conversely, the carboxamide group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the adjacent C3 position.

The directing effect of these two substituents would likely lead to a complex substitution pattern. The powerful activating effect of the N-amino group would strongly favor substitution at the C5 position, which is para to the amino group and ortho to the ring nitrogen. Substitution at the C3 and C4 positions would also be influenced by the interplay of these electronic effects.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is predictive and based on the known directing effects of amino and carboxamide groups on aromatic rings.

| Position | Predicted Reactivity | Rationale |

| C5 | Highly Favored | Activated by the N-amino group (para-directing) and less sterically hindered. |

| C4 | Moderately Favored | Activated by the N-amino group (meta-directing) and the ring nitrogen. |

| C3 | Less Favored | Deactivated by the adjacent C2-carboxamide group (meta-directing) and sterically hindered. |

Common electrophilic substitution reactions and their expected outcomes on analogous N-substituted pyrroles are summarized below.

Table 2: Examples of Electrophilic Substitution Reactions on N-Substituted Pyrroles

| Reaction | Reagents | Expected Major Product on this compound (Predicted) | Reference Compound and Yield |

| Nitration | HNO₃/CH₃COOH | 1-Amino-5-nitro-1H-pyrrole-2-carboxamide | Nitration of 1-methylpyrrole gives a mixture of 2-nitro- and 3-nitro-1-methylpyrrole. cdnsciencepub.com |

| Halogenation | NBS, NCS, Br₂ | 1-Amino-5-halo-1H-pyrrole-2-carboxamide | Bromination of N-phenylpyrrole with NBS gives 2-bromo-1-phenylpyrrole in good yield. |

| Acylation | (CH₃CO)₂O, AlCl₃ | 1-Amino-5-acetyl-1H-pyrrole-2-carboxamide | Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole can be directed to the 3-position. researchgate.net |

Nucleophilic Reactivity of the Amino and Carboxamide Functional Groups

The this compound molecule possesses two primary sites for nucleophilic reactions: the exocyclic amino group and the carboxamide functionality.

The N-amino group is nucleophilic due to the lone pair of electrons on the nitrogen atom. It can react with various electrophiles. For instance, it can undergo acylation with acid chlorides or anhydrides to form the corresponding N-acylamino derivatives. Alkylation with alkyl halides is also a possibility, leading to secondary or tertiary amines, although overalkylation can be an issue. libretexts.org The nucleophilicity of this amino group might be slightly reduced due to the delocalization of the lone pair into the pyrrole ring, a common feature in N-substituted pyrroles.

The carboxamide group is generally less reactive towards nucleophiles than, for example, an ester or an acid chloride. However, it can undergo nucleophilic acyl substitution under certain conditions. masterorganicchemistry.comlibretexts.org For instance, hydrolysis to the corresponding carboxylic acid can be achieved under strong acidic or basic conditions with heating. Reduction of the carboxamide with strong reducing agents like lithium aluminum hydride would yield the corresponding amine.

Table 3: Potential Nucleophilic Reactions of this compound Functional Groups

| Functional Group | Reaction Type | Reagents | Potential Product |

| N-Amino | Acylation | Acetyl chloride | N-(2-carbamoyl-1H-pyrrol-1-yl)acetamide |

| N-Amino | Alkylation | Methyl iodide | 1-(Methylamino)-1H-pyrrole-2-carboxamide |

| Carboxamide | Hydrolysis | H₃O⁺ or OH⁻, heat | 1-Amino-1H-pyrrole-2-carboxylic acid |

| Carboxamide | Reduction | LiAlH₄ | (1-Amino-1H-pyrrol-2-yl)methanamine |

Transition Metal-Catalyzed Transformations of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com Pyrrole derivatives, including those with carboxamide substituents, can participate in such reactions. acs.org

The C-H bonds of the pyrrole ring, particularly at the C5 position, could be susceptible to direct arylation or alkenylation reactions catalyzed by metals like palladium, rhodium, or iridium. nih.govrsc.orgresearchgate.net The N-amino group or the carboxamide group could potentially act as a directing group, facilitating the C-H activation process.

Furthermore, if a halogen atom were introduced onto the pyrrole ring (e.g., at the C5 position via electrophilic halogenation), this halo-substituted derivative would be an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions would allow for the introduction of a wide range of substituents at that position.

The carboxamide nitrogen itself can also participate in coupling reactions. For instance, N-arylation of the carboxamide is a known transformation, often catalyzed by copper or palladium.

Table 4: Potential Transition Metal-Catalyzed Reactions Involving Pyrrole-2-Carboxamide Derivatives This table is based on known transition metal-catalyzed reactions of related pyrrole compounds.

| Reaction Type | Catalyst | Reactants | General Product |

| Direct C-H Arylation | Pd(OAc)₂ | Aryl halide | 5-Aryl-1-amino-1H-pyrrole-2-carboxamide |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid (requires a halo-substituted pyrrole) | 5-Aryl-1-amino-1H-pyrrole-2-carboxamide |

| Heck Coupling | Pd(OAc)₂ | Alkene (requires a halo-substituted pyrrole) | 5-Alkenyl-1-amino-1H-pyrrole-2-carboxamide |

Radical-Mediated Reaction Pathways

Information on radical-mediated reactions specifically involving this compound is scarce. However, general principles of radical chemistry can be applied to predict potential reaction pathways.

The N-amino group could be a source of nitrogen-centered radicals under oxidative conditions. beilstein-journals.org These radicals could potentially undergo intramolecular cyclization reactions if a suitable radical acceptor is present in a substituent. Intermolecular radical additions to alkenes or arenes are also conceivable.

The pyrrole ring itself can react with radicals. Radical substitution reactions on pyrroles are known, although they are less common than electrophilic substitutions. The regioselectivity of such reactions would depend on the nature of the radical species and the reaction conditions.

Recent studies have shown that pyrrole acyl radicals can be generated from pyrrole carboxaldehydes, which then undergo amidation. rsc.org It is plausible that similar radical intermediates could be generated from derivatives of this compound, opening up pathways for novel functionalizations.

Table 5: Hypothetical Radical-Mediated Reactions of this compound

| Reaction Type | Radical Source | Potential Intermediate | Potential Outcome |

| Intramolecular Cyclization | Oxidation of N-amino group | N-centered radical | Formation of a fused heterocyclic system (requires appropriate substituent) |

| Intermolecular Addition | Peroxides, AIBN | C-centered radical on pyrrole ring | Addition of a radical species to the pyrrole ring |

| Acyl Radical Formation | Oxidative conditions | Pyrrole acyl radical | Transformation of the carboxamide group |

Computational Chemistry and Theoretical Studies of 1 Amino 1h Pyrrole 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that govern the compound's stability and chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. mdpi.com For 1-Amino-1H-pyrrole-2-carboxamide, DFT calculations would typically be employed to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles for its most stable three-dimensional conformation.

Theoretical studies on related pyrrole (B145914) structures have utilized DFT methods, such as B3LYP, to analyze structural stability and aromaticity. researchgate.net Similar applications to this compound would provide a detailed picture of its electronic ground state. Vibrational frequency calculations are also commonly performed using DFT to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared spectrum.

Table 1: Representative DFT Calculation Parameters This table outlines typical parameters used in DFT studies for molecules similar to this compound.

| Parameter | Common Selection | Purpose |

|---|---|---|

| Functional | B3LYP, ωB97X-D, WP04 | Approximates the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p), def2-SVP | Defines the set of atomic orbitals used in the calculation. |

| Solvent Model | PCM, SMD | Simulates the effect of a solvent on the molecule's properties. |

| Calculation Type | Geometry Optimization | Finds the lowest energy conformation of the molecule. |

| Calculation Type | Frequency Analysis | Confirms the stability of the optimized structure. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

For this compound, the HOMO is expected to be localized over the electron-rich pyrrole ring and the amino group, while the LUMO would likely be distributed over the electron-withdrawing carboxamide group. The calculated energy gap provides a quantitative measure of its reactivity, which is valuable for predicting its behavior in chemical reactions and biological interactions. schrodinger.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netirjweb.com MEP maps use a color scale to denote charge distribution:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow: Represents areas with neutral or intermediate potential.

In an MEP map of this compound, the oxygen atom of the carbonyl group in the carboxamide function would be a region of intense red, highlighting its role as a hydrogen bond acceptor. Conversely, the hydrogen atoms of the amino (-NH2) and amide (-CONH2) groups would appear blue, indicating their function as hydrogen bond donors. researchgate.net The pyrrole ring would show a more intermediate potential, reflecting its aromatic character.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms according to the laws of classical mechanics, MD can explore the conformational landscape of this compound. mdpi.com

For this molecule, key areas of flexibility include the rotation around the single bond connecting the carboxamide group to the pyrrole ring and the orientation of the N-amino group. An MD simulation would track these movements, revealing the most populated conformations in a given environment (e.g., in water). This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Studies on similar heterocyclic carboxamide derivatives have used MD simulations to explore and confirm the stability of ligand-protein binding modes predicted by docking. rsc.orgrsc.orgpreprints.org

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). vlifesciences.com It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies would be performed against specific protein targets to predict its binding affinity and pose. The pyrrole-2-carboxamide scaffold is a known feature in molecules designed to inhibit various enzymes, and docking helps rationalize the interactions between the compound and the active site residues. nih.gov

Following a docking simulation, the resulting ligand-receptor complex is analyzed to identify the specific non-covalent interactions that stabilize the binding. rsc.org For this compound, these interactions are predicted to include:

Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The amide and N-amino groups have hydrogen atoms that can act as donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or asparagine in a protein's active site. rsc.org

π-π Interactions: The aromatic pyrrole ring can engage in π-π stacking or π-π T-shaped interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The carbon atoms of the pyrrole ring can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.

Table 2: Potential Molecular Interactions of this compound

| Functional Group on Ligand | Potential Interaction Type | Potential Protein Residue Partner(s) |

|---|---|---|

| Carboxamide Oxygen (-C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Amide Hydrogens (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| N-Amino Hydrogens (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Pyrrole Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

These detailed interaction profiles are essential for structure-activity relationship (SAR) studies, providing a rational basis for designing more potent and selective derivatives. rsc.org

Prediction of Binding Affinities and Energetics

Computational methods are pivotal in modern drug discovery for predicting the binding affinity and energetics between a small molecule, such as this compound, and a biological target. These predictions are crucial for prioritizing compounds for further experimental testing. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to model the interactions at an atomic level.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, providing a binding score that estimates the strength of the interaction. Following docking, MD simulations can be used to provide a more detailed and dynamic picture of the complex, allowing for the calculation of binding free energies, which are a more accurate measure of affinity. Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for these calculations.

However, a comprehensive review of publicly available scientific literature and databases reveals a lack of specific studies detailing the prediction of binding affinities and energetics for this compound. While the pyrrole-2-carboxamide scaffold is a component of various molecules that have been the subject of such computational studies, specific data for the 1-amino substituted version is not readily found. Therefore, a quantitative analysis of its binding energetics with specific biological targets remains an area for future investigation.

In Silico Screening for Bioactivity Prediction and Drug Design

In silico screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process relies on a variety of computational methods, including the evaluation of physicochemical properties to assess "drug-likeness" and potential for bioactivity. For this compound, several key physicochemical descriptors have been computationally predicted and are available through chemical supplier databases. These descriptors are instrumental in the initial stages of in silico screening and drug design.

These properties help in filtering large compound libraries to select candidates with a higher probability of being successful drug candidates. For instance, Lipinski's Rule of Five is a well-known guideline that uses some of these properties (e.g., LogP, molecular weight, H-bond donors, and acceptors) to predict oral bioavailability.

Below is a table of computationally predicted physicochemical properties for this compound.

| Property | Predicted Value | Significance in Drug Design |

| Molecular Formula | C₅H₇N₃O | Provides the elemental composition of the molecule. |

| Molecular Weight | 125.13 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. Generally, lower molecular weight is preferred for better absorption. |

| Topological Polar Surface Area (TPSA) | 74.04 Ų | Predicts the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. A TPSA of less than 140 Ų is generally considered good for oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | -0.6992 | A measure of the molecule's lipophilicity. It affects solubility, absorption, and membrane permeability. The negative value suggests the compound is more hydrophilic. |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms. Important for molecular recognition and binding to target proteins. |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms that can accept a hydrogen bond. Crucial for forming interactions with biological targets. |

| Rotatable Bonds | 1 | Indicates the conformational flexibility of the molecule. A lower number of rotatable bonds is generally associated with better oral bioavailability. |

Data sourced from publicly available chemical databases. chemscene.com

The in silico profile of this compound, based on these predicted properties, suggests that it possesses characteristics often associated with drug-like molecules. Its low molecular weight, acceptable TPSA, and a limited number of rotatable bonds are favorable for good pharmacokinetic properties. The presence of both hydrogen bond donors and acceptors indicates its potential to form specific interactions with biological targets. These computational data serve as a valuable starting point for virtual screening campaigns and for the rational design of new derivatives with potentially improved bioactivity.

Biological Activity and Molecular Mechanisms of 1 Amino 1h Pyrrole 2 Carboxamide and Its Derivatives

Antimicrobial Activities

The chemical scaffold of 1-Amino-1H-pyrrole-2-carboxamide is a core component of a class of compounds that has demonstrated significant antimicrobial properties. Derivatives based on the pyrrole-2-carboxamide nucleus have been the subject of extensive research, revealing a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. researchgate.net These compounds are found in nature, particularly as secondary metabolites in marine sponges, and have also been the focus of synthetic chemistry efforts to enhance their biological activities. nih.gov The pyrrole-2-carboxamide moiety is considered a key pharmacophore, contributing to the diverse biological effects observed, which encompass antibacterial, antibiofilm, and antifungal actions. nih.gov

Antibacterial Efficacy and Spectrum

Derivatives of this compound have shown considerable efficacy against a wide range of both Gram-positive and Gram-negative bacteria. The versatility of the pyrrole (B145914) ring allows for structural modifications that can tune the antibacterial potency and spectrum of these compounds. nih.gov

Pyrrole-2-carboxamide derivatives have demonstrated notable activity against several Gram-positive pathogens.

Staphylococcus aureus : Many derivatives have been found to be effective against S. aureus, including multi-drug resistant strains (MRSA). nih.govnih.gov For instance, certain 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives showed activity comparable to the antibiotic gentamicin. nih.gov Similarly, a pyrrolamide-type GyrB/ParE inhibitor, 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2carboxamide, exhibited exceptional efficacy with a Minimum Inhibitory Concentration (MIC) of 0.008 µg/mL against S. aureus. nih.gov The natural compound 1-methoxypyrrole-2-carboxamide, isolated from Streptomyces griseocarneus, also showed antibacterial activity against S. aureus. nih.gov

Table 1: Antibacterial Activity of Pyrrole-2-carboxamide Derivatives against Staphylococcus aureus

| Compound/Derivative | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrolamide-type GyrB/ParE inhibitor | S. aureus | 0.008 | nih.gov |

| Pyrrole benzamide (B126) derivatives | S. aureus | 3.12 - 12.5 | nih.gov |

| 2-amino-1-phenyl-4-(pyridin-4-yl-amino)−5-(p-tolyl)−1H-pyrrole-3-carbonitrile | S. aureus | Equal to gentamicin | nih.gov |

| 5-nitroimidazole/pyrrole hybrids 2a–d | S. aureus (multi-drug resistant) | 20–40 µM | nih.gov |

| Carvacrol | S. aureus (MSSA) | 128.0 - 203.2 | mdpi.com |

| Carvacrol | S. aureus (MRSA) | 362.0 - 1024.0 | mdpi.com |

| Thymol | S. aureus (MSSA) | 256.0 - 724.01 | mdpi.com |

Enterococcus durans : While direct studies on this compound against Enterococcus durans are limited, research on related compounds and organisms provides insights. Cell-free supernatant from Enterococcus durans has itself shown significant antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov Given that pyrrole derivatives have shown broad-spectrum activity, their potential against Enterococcus species is an area of interest. researchgate.net

Bacillus subtilis : Several studies have confirmed the activity of pyrrole derivatives against Bacillus subtilis. For example, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids containing a pyrrole moiety were effective against B. subtilis. nih.gov Additionally, the cell-free supernatant of an Enterococcus durans strain demonstrated a strong inhibitory effect on B. subtilis, with an inhibition zone of 31.1 mm. nih.gov Natural antimicrobial peptides produced by Bacillus subtilis itself are also a major area of research for combating pathogenic microbes. nih.gov

The efficacy of these compounds extends to challenging Gram-negative bacteria, which are often protected by an outer membrane.

Escherichia coli : Numerous pyrrole-2-carboxamide derivatives have been synthesized and tested against E. coli. One study reported that seven such derivatives were highly effective, with MIC values ranging from 1.05 to 12.01 μg/mL. nih.gov A specific carboxamide, designated 4i, was identified as a potent agent against E. coli with an MIC of 1.56 µg/mL. researchgate.netresearchgate.net Other hybrids have also shown significant activity, with some compounds demonstrating MIC values comparable to the antibiotic kanamycin (B1662678) B. nih.gov

Table 2: Antibacterial Activity of Pyrrole-2-carboxamide Derivatives against Escherichia coli

| Compound/Derivative | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Carboxamide 4i | E. coli | 1.56 | researchgate.netresearchgate.net |

| Pyrrole-2-carboxamide derivatives (7 analogues) | E. coli | 1.05 - 12.01 | nih.gov |

| Pyrrolamide-type GyrB/ParE inhibitor | E. coli | 1 | nih.gov |

| Phallusialides A and B | E. coli | 64 | nih.gov |

| 5-nitroimidazole/pyrrole hybrids 2a–f | E. coli | 40–70 µM | nih.gov |

Pseudomonas aeruginosa : This opportunistic pathogen is notoriously difficult to treat, yet some pyrrole derivatives have shown promising activity. Carboxamide 4i displayed an MIC of 3.56 µg/mL against P. aeruginosa. researchgate.netresearchgate.net Furthermore, a class of natural compounds, the pyrrole-2-aminoimidazoles, and their synthetic analogs are recognized for their potential against this bacterium. nih.gov The quorum-sensing inhibitor 1H-pyrrole-2,5-dicarboxylic acid (PT22), isolated from an endophytic fungus, has been shown to enhance the activity of antibiotics like gentamycin and piperacillin (B28561) against P. aeruginosa. frontiersin.org

A significant aspect of the antimicrobial activity of pyrrole-based compounds is their ability to inhibit biofilm formation, a key virulence factor in many chronic infections. nih.govnih.gov Marine-derived pyrrole-2-aminoimidazole alkaloids, such as oroidin, and their synthetic derivatives have been a major focus of this research. nih.govnih.gov These compounds have been shown to possess potent antibiofilm capabilities. nih.gov

Furthermore, the compound 1H-pyrrole-2,5-dicarboxylic acid (PT22) has been identified as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa. frontiersin.org By disrupting QS, PT22 can significantly reduce the formation of biofilms and the production of other virulence factors. At concentrations of 0.50 mg/mL to 1.00 mg/mL, PT22 reduced biofilm biomass by approximately 28% to 65%. frontiersin.org This activity makes it a promising candidate as an "antibiotic accelerant" to be used in combination with conventional antibiotics. frontiersin.org

Antifungal Efficacy (e.g., Candida albicans)

In addition to their antibacterial properties, certain pyrrole-2-carboxamide derivatives exhibit significant antifungal activity, particularly against Candida species. Candida albicans is a common cause of mucosal and systemic fungal infections. nih.gov

The synthesis of various [(1-alkyl),(1-aryl) and (1-benzyl)-5-aryl-3-carboxamido-2-methyl]pyrrole derivatives has been undertaken to explore their anti-Candida potential. nih.gov Evaluation of these compounds has helped to establish structure-activity relationships, guiding the design of more potent antifungal agents. nih.gov While some newly synthesized pyrrole-2-carboxamide derivatives did not show significant antifungal activity, the pyrrole scaffold remains a promising starting point for the development of new anti-Candida drugs. researchgate.netresearchgate.net Computational studies have also been employed to investigate the chemical properties and biological potential of novel amide derivatives against Candida albicans, with some compounds showing higher predicted binding affinities to key fungal enzymes than standard drugs like fluconazole. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are attributed to several molecular mechanisms. The pyrrole-2-carboxamide moiety itself is crucial for activity, with the hydrogens on the pyrrole and carboxamide groups being vital for potency. nih.gov

Key mechanisms identified include:

Enzyme Inhibition : Some pyrrolamides act as ATPase inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net A novel pyrrolamide-type inhibitor was also found to target both DNA gyrase (GyrB) and topoisomerase IV (ParE), showing exceptional efficacy. nih.gov Another critical target is the mycobacterial membrane protein large 3 (MmpL3), which is involved in mycolic acid biosynthesis in tuberculosis-causing bacteria. nih.gov

DNA Interaction : Pyrrolamides like distamycin are known to bind to specific sequences in the minor groove of DNA, which can interfere with DNA replication and transcription. nih.gov

Membrane Disruption : Some antimicrobial peptides containing pyrrole-like structures can disrupt the bacterial cell membrane. The synthetic peptide hLF(1-11), for example, acts by disrupting the plasma membrane of yeast pathogens, leading to ion leakage and cell death. mdpi.com

Quorum Sensing Inhibition : As seen with 1H-pyrrole-2,5-dicarboxylic acid, some derivatives can interfere with bacterial communication systems (quorum sensing), which control the expression of virulence factors and biofilm formation. frontiersin.org

DNA Gyrase and Topoisomerase IV Inhibition

Derivatives of this compound, particularly the pyrrolamides, have been identified as a novel class of antibacterial agents that target the ATP-binding site of DNA gyrase and topoisomerase IV. rsc.orgnih.gov These two type IIA topoisomerase enzymes are crucial for bacterial survival, managing DNA topology during replication, transcription, and repair. rsc.orgnih.gov Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. nih.govnih.gov

The mechanism of inhibition involves the compound binding to the ATP-binding site located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, preventing the hydrolysis of ATP required for the enzymes' catalytic cycle. rsc.org This mode of action is distinct from that of quinolones, which trap the enzyme-DNA cleavage complex. nih.gov

Research into N-phenylpyrrolamides demonstrated that substituting a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole ring could double the inhibitory activity against E. coli DNA gyrase, with IC₅₀ values improving from 450 nM to 280 nM. rsc.org Another study identified a lead pyrrolamide compound with an IC₅₀ of 3 µM against DNA gyrase. nih.govnih.gov Further optimization led to dual inhibitors of both DNA gyrase and topoisomerase IV. For example, a benzothiazole (B30560) inhibitor with a 4-chloro-5-methyl-1H-pyrrole-2-carboxamido component showed balanced, potent inhibition with an IC₅₀ of 38 nM against S. aureus topoisomerase IV and 20 nM against S. aureus DNA gyrase. nih.gov

Table 1: Inhibitory Activity of Pyrrole Derivatives against Bacterial Topoisomerases

| Compound Class | Target Enzyme | Organism | IC₅₀ Value |

|---|---|---|---|

| N-phenylpyrrolamide (A) | DNA Gyrase | E. coli | 450 nM |

| N-phenylpyrrolamide (B) | DNA Gyrase | E. coli | 280 nM |

| Pyrrolamide Lead Cmpd | DNA Gyrase | E. coli | 3 µM |

| Benzothiazole Pyrrolamide | Topoisomerase IV | S. aureus | 38 nM |

| Benzothiazole Pyrrolamide | DNA Gyrase | S. aureus | 20 nM |

Tyrosyl tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein synthesis, making them attractive drug targets. nih.govnih.gov Certain nucleoside sulfamates that mimic adenosine (B11128) monophosphate (AMP) have been shown to act as inhibitors of these enzymes. nih.gov The mechanism involves the target enzyme itself catalyzing the formation of an inhibitory amino acid-sulfamate conjugate, a process termed "reaction hijacking". nih.gov

While direct inhibition by this compound is not extensively documented in the provided sources, related compounds demonstrate the potential of targeting aaRSs. Adenosine 5′-sulfamate (AMS) has been identified as a broad-spectrum compound that can hijack a range of aaRSs. nih.gov More specifically, a compound designated ML901 acts as a specific inhibitor of the Plasmodium falciparum tyrosyl-tRNA synthetase (PfYRS), exhibiting potent, whole-of-life-cycle antimalarial activity. nih.gov The discovery that aaRSs can be targeted by AMP mimics opens a potential avenue for the development of pyrrole-based inhibitors, given their structural similarities to nucleotide components. nih.govnih.gov

Anticancer Research

Pyrrole derivatives have emerged as a significant class of compounds in anticancer research due to their ability to interfere with multiple pathways essential for cancer cell growth and survival. nih.govnih.gov

Inhibition of Tumor Growth

Several pyrrole-carboxamide derivatives have demonstrated significant inhibition of tumor growth in preclinical models. A notable example is NMS-P953, a potent and orally bioavailable JAK2 inhibitor based on a pyrrole-3-carboxamide scaffold. In a SET-2 xenograft tumor model, NMS-P953 displayed significant tumor growth inhibition. nih.gov

Another study reported on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, named RDS 60. This compound was found to significantly inhibit the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines, FaDu and CAL27. mdpi.com Furthermore, research on a class of compounds identified as (1H)-pyrroles showed they cause a marked decrease in the viability of cancer cells both in vitro and in vivo. researchgate.net

Table 2: Tumor Growth Inhibition by Pyrrole Derivatives

| Compound | Cell Line / Model | Effect |

|---|---|---|

| NMS-P953 | SET-2 xenograft model | Significant tumor growth inhibition |

| RDS 60 | FaDu (HNSCC) | 76% decrease in migrating cells |

| RDS 60 | CAL27 (HNSCC) | 75% decrease in migrating cells |

Induction of Apoptosis in Cancer Cells

A key mechanism for the anticancer activity of pyrrole derivatives is the induction of apoptosis, or programmed cell death, in malignant cells. nih.govnih.gov The deregulation of apoptosis is a hallmark of cancer, contributing to tumor development and resistance to therapy. nih.gov

One study found that a pyrrole derivative, 4i, induced a high level of apoptosis (51%) in the human leukemia U937 cell line. nih.gov Another compound, identified as pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), was shown to induce apoptosis in lung (A549) and cervical (HeLa) cancer cells, with IC₅₀ concentrations of 19.94 µg/ml and 16.73 µg/ml, respectively. nih.gov The apoptotic mechanism was confirmed by observing nuclear condensation and the downregulation of anti-apoptotic Bcl-2 family proteins. nih.gov Similarly, the compound RDS 60 was found to induce apoptosis in HNSCC cell lines at a concentration of 2 µM. mdpi.com The design of N-Linked 2-Acetylpyrrole derivatives has also been explored as a strategy to induce apoptosis in cancer cells. mdpi.com

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition is a promising strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes. researchgate.netmdpi.com Several classes of pyrrole-containing compounds have been developed as HDAC inhibitors. nih.govnih.gov

Aroyl-pyrrolyl-hydroxy-amides (APHAs) are a synthetic class of HDAC inhibitors. nih.gov Through chemical modifications, researchers have been able to modulate their selectivity for different HDAC classes. For instance, smaller hydrophobic cap groups tended to improve class II HDAC selectivity, while bulkier aromatic groups increased class I selectivity. nih.gov Another study characterized (1H)-pyrroles as a new subfamily of HDAC inhibitors that are potent inducers of histone H3 and H4 acetylation. researchgate.net Research into pyrrole-based hydroxamates and 2-aminoanilides also identified compounds that inhibit both HDAC1 and HDAC6. researchgate.net The design of these inhibitors often follows a structure-based approach, incorporating a zinc-chelating group, a linker, and a "cap" group that interacts with the enzyme surface. researchgate.netmdpi.com

Neurobiological Applications (e.g., Neuroprotective Agents)

Beyond their anticancer and antibacterial properties, certain pyrrole-containing compounds have shown potential as neuroprotective agents. This is particularly relevant for neurodegenerative diseases, which often involve oxidative stress and enzyme dysregulation. mdpi.comnih.gov

A study investigating seven pyrrole-based compounds found that while they had weak neurotoxicity at high concentrations, they demonstrated significant neuroprotective and antioxidant effects in various in vitro oxidative stress models. mdpi.comnih.gov In a model using H₂O₂-induced stress in SH-SY5Y neuroblastoma cells, all tested compounds exhibited significant neuroprotection. Several of the compounds showed strong protective effects at concentrations as low as 1 µM. mdpi.comnih.gov The mechanism of action is linked to their antioxidant properties and predicted ability to scavenge free radicals. mdpi.comnih.gov

Another line of research has explored thiazole-carboxamide derivatives as negative allosteric modulators of AMPA receptors. mdpi.com Over-activation of these receptors can lead to excitotoxicity, a key factor in neuronal damage. By modulating AMPA receptor kinetics, these compounds have the potential to act as neuroprotective agents in conditions characterized by excessive excitatory neurotransmission. mdpi.com

Enzyme Inhibition Studies

The therapeutic potential of this compound derivatives is largely defined by their ability to interact with and inhibit specific enzymes. Research has identified several key enzymatic targets, with studies delving into the mechanisms of this inhibition.

Tyrosinase Inhibition and Mechanisms

Tyrosinase is a critical enzyme in the biosynthesis of melanin, making it a prime target for agents developed for cosmetic and medicinal applications related to hyperpigmentation. nih.gov While direct studies on this compound are limited, research into related pyrrole structures provides insight into their potential as tyrosinase inhibitors.

For instance, studies on thiosemicarbazones have shown that the nature of an attached heterocyclic ring significantly influences inhibitory activity against tyrosinase. nih.gov A derivative featuring a basic pyrrole ring was found to have the weakest inhibitory effect in its series, with an IC50 value of 3.99 µM. nih.gov In contrast, other analogues, such as substituted 3-hydroxy-1H-pyrrol-2(5H)-one derivatives, have demonstrated more promising results. nih.gov The most potent compound from this series inhibited tyrosinase with an IC50 value of 6.98 µM, proving to be about 2.5 times more effective than the standard inhibitor kojic acid. nih.gov Kinetic analysis revealed this compound to be a mixed-type inhibitor, and molecular docking suggested that its binding is primarily driven by π-interactions involving multiple phenyl rings. nih.gov

Other Enzymatic Targets

Beyond tyrosinase, derivatives of the pyrrole-2-carboxamide scaffold have been identified as potent inhibitors of other crucial enzymes.

Mycobacterial Membrane Protein Large 3 (MmpL3): A significant body of research has focused on pyrrole-2-carboxamide derivatives as inhibitors of MmpL3, a vital mycolic acid transporter in Mycobacterium tuberculosis. nih.govresearchgate.net These compounds have shown potent anti-tuberculosis (TB) activity, including against drug-resistant strains. nih.gov The mechanism involves binding to the MmpL3 transporter, thereby disrupting the biosynthesis of mycolic acid, an essential component of the mycobacterial cell wall. nih.gov

UDP-N-acetylenolpyruvylglucosamine Reductase: In silico molecular docking studies have suggested that UDP-N-acetylenolpyruvylglucosamine reductase is another potential target for the antibacterial effects of pyrrole derivatives. nih.gov

Serotonin (B10506) 6 (5-HT6) Receptor: 2-Phenyl-1H-pyrrole-3-carboxamide derivatives have been developed as inverse agonists for the 5-HT6 receptor, a promising target for treating cognitive deficits. nih.gov Replacing a more complex 1H-pyrrolo[3,2-c]quinoline scaffold with the 2-phenyl-1H-pyrrole-3-carboxamide core shifted the functional activity from neutral antagonism to inverse agonism, indicating a different mode of interaction with the receptor's active states. nih.gov

Structure-Activity Relationship (SAR) Studies for Pharmacological Potency

The pharmacological potency of this compound derivatives is highly dependent on their chemical structure. SAR studies have been crucial in identifying the molecular features that govern their biological activity. researchgate.net

Impact of Substituent Effects on Biological Activity

SAR studies on pyrrole-2-carboxamide derivatives as anti-TB agents have yielded precise insights into how different substituents affect their potency against MmpL3. nih.govresearchgate.net

Pyrrole and Carboxamide Moieties: The hydrogen atoms on the pyrrole nitrogen and the carboxamide nitrogen are critical for activity. Replacing the pyrrole hydrogen with a methyl group led to a significant decrease in activity, while methylating both the pyrrole and carboxamide hydrogens resulted in a complete loss of activity. nih.gov This suggests these hydrogens are involved in crucial hydrogen bonding interactions with the target enzyme. nih.gov

Substituents on Phenyl/Pyridyl Rings: The nature of substituents on an aryl ring attached to the pyrrole core is a key determinant of potency.

Electron-withdrawing groups , such as fluoro, generally enhance anti-TB activity. nih.gov Compounds with a fluorophenyl moiety displayed potent activity. nih.gov

Electron-donating groups , like chloro and methoxy (B1213986) (OMe), tended to reduce antimycobacterial activity. nih.gov

However, a strong electron-withdrawing group like trifluoromethyl (CF3) also decreased activity compared to less strongly withdrawing groups. nih.gov

Substituents on the Carboxamide: Attaching bulky substituents, such as a cyclohexyl group, to the carboxamide nitrogen was found to greatly improve anti-TB activity. nih.gov

The following table summarizes the impact of various substituents on the anti-mycobacterial activity of pyrrole-2-carboxamide derivatives.

| Position/Moiety | Substituent | Effect on Anti-TB Activity | Reference |

| Pyrrole N-H | Methyl (-CH3) | ~50-fold reduction | nih.gov |

| Carboxamide N-H & Pyrrole N-H | Methyl (-CH3) | Complete loss of activity | nih.gov |

| Aryl Ring | Fluoro (-F) | Potent activity | nih.gov |

| Aryl Ring | Chloro (-Cl) | Reduced activity | nih.gov |

| Aryl Ring | Trifluoromethyl (-CF3) | Decreased activity | nih.gov |

| Carboxamide Nitrogen | Bulky groups (e.g., Cyclohexyl) | Greatly improved activity | nih.gov |

Stereochemical Influences on Pharmacological Profiles

Stereochemistry can play a pivotal role in the pharmacological profile of chiral derivatives. In the development of 2-phenyl-1H-pyrrole-3-carboxamide derivatives as 5-HT6 receptor inverse agonists, the stereochemistry of a pyrrolidin-3-yl fragment attached to the carboxamide was investigated. nih.gov

The study revealed a clear preference for the (S)-enantiomer over the (R)-enantiomer in terms of binding affinity to the 5-HT6 receptor. nih.gov While molecular docking showed only modest differences in the orientation of the basic group between the two enantiomers, both formed a critical salt bridge with the aspartate residue D3.32 of the receptor. nih.gov This demonstrates that even subtle stereochemical changes can significantly impact ligand-receptor interactions and, consequently, biological activity.

This highlights the importance of stereochemistry, as noted in other studies where synthetic methods likely produced a mixture of stereoisomers that were not separated before testing, potentially masking the activity of the truly active stereoisomer. nih.gov

| Compound | Stereochemistry | 5-HT6R Binding Affinity (Ki, nM) | Reference |

| Derivative 1 | (S)-enantiomer | 19 | nih.gov |

| Derivative 2 | (R)-enantiomer | 61 | nih.gov |

Advanced Analytical and Spectroscopic Characterization in 1 Amino 1h Pyrrole 2 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1-Amino-1H-pyrrole-2-carboxamide, offering a detailed view of the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum of the hydrochloride salt of this compound displays distinct signals corresponding to the protons on the pyrrole (B145914) ring and the amide and amino groups. chemicalbook.com In a typical spectrum, one would expect to see multiplets for the pyrrole protons and broader signals for the exchangeable protons of the NH₂ and CONH₂ groups. chemicalbook.com The chemical shifts, splitting patterns, and integration values of these signals are crucial for confirming the arrangement of protons in the structure.

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|

| Pyrrole CH | 6.0 - 7.5 | Multiplet |

| Amino (N-NH₂) | Variable, broad | Singlet |

| Amide (C-NH₂) | Variable, broad | Singlet |

Note: Specific chemical shifts can vary based on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule, including those in the pyrrole ring and the carboxamide group. The chemical shifts of the carbon atoms in the pyrrole ring are indicative of their aromatic character, while the signal for the carbonyl carbon of the amide group appears at a characteristic downfield position.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| Pyrrole C2 | 120 - 140 |

| Pyrrole C3 | 105 - 120 |

| Pyrrole C4 | 105 - 120 |

| Pyrrole C5 | 115 - 135 |

| Carbonyl (C=O) | 160 - 170 |

Note: Specific chemical shifts can vary based on the solvent and concentration.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) experiments establish correlations between coupled protons, helping to identify adjacent protons within the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the pyrrole ring and the carboxamide group, as well as the position of the amino group on the pyrrole nitrogen. For instance, correlations would be expected between the pyrrole protons and the carbonyl carbon of the amide group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisechemi.comscbt.com

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. echemi.comscbt.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₅H₇N₃O. echemi.com The monoisotopic mass of the compound is calculated to be 125.058911855 Da. nih.govechemi.com

Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural information. The molecule may undergo characteristic fragmentation, such as the loss of the amino group (NH₂) or the carboxamide group (CONH₂), providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identificationechemi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino and Amide) | Stretching | 3100 - 3500 (often broad) |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-H (Amide II) | Bending | 1550 - 1640 |

| C-N | Stretching | 1200 - 1400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

The presence of strong bands in the N-H and C=O stretching regions provides clear evidence for the amino and amide functionalities within the molecule.

Chromatographic Techniques for Purity Assessment and Separationnih.gov

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method for determining the purity of the final compound. nih.gov By using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can effectively separate the target compound from any starting materials, byproducts, or degradation products. The purity is typically determined by the peak area percentage in the chromatogram.

Thin-layer chromatography (TLC) is often used to monitor the progress of a chemical reaction in real-time and for preliminary purity checks. nih.gov The retention factor (Rf) value of the compound can be used as an indicator of its identity under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. In the context of this compound research, HPLC is critical for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions.

Research on related pyrrole derivatives often employs reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the main compound from any impurities or starting materials. For instance, a method for a pyrrole-containing ester derivative utilized a gradient system with a binary mixture of a phosphate (B84403) buffer and acetonitrile. oatext.com The purity of compounds is typically confirmed to be greater than 95% by HPLC analysis for further studies. acs.org

Detailed Research Findings: A typical HPLC method for analyzing pyrrole-based compounds involves a C18 column, which is a common choice for reversed-phase chromatography. oatext.comacs.org Detection is commonly performed using a UV/Vis detector, with the wavelength set to an absorbance maximum for the pyrrole scaffold, such as 225 nm. oatext.com The validation of such an analytical method is crucial and involves establishing its linearity, accuracy, and precision to ensure reliable and reproducible results. jocpr.com

Table 1: Representative HPLC Parameters for Analysis of Pyrrole Derivatives

| Parameter | Example Specification | Description | Source |

|---|---|---|---|

| Column | BDS HYPERSIL C18 (150 mm x 4.6 mm, 3.5 µm) | A reversed-phase column packed with octadecylsilane (B103800) bonded to silica (B1680970) particles. | oatext.com |

| Mobile Phase | A: Potassium dihydrogen phosphate (pH 3.0, 0.02 M)B: Acetonitrile | A polar, aqueous buffer (A) and an organic modifier (B) are used in a gradient elution. | oatext.com |

| Flow Rate | 0.8 mL/min | The rate at which the mobile phase passes through the column. | oatext.com |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. | oatext.com |

| Detection | UV/Vis at 225 nm | The detector measures the absorbance of the eluting compound at a specific wavelength. | oatext.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This allows for not only the quantification of this compound but also its unambiguous identification based on its mass-to-charge ratio (m/z).

Following separation on the LC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for this purpose, as it is a soft ionization method that minimizes fragmentation of the analyte. nih.gov For compounds like pyrrole-2-carboxamide derivatives, ESI in the positive ionization mode is often effective, generating the protonated molecule [M+H]⁺. acs.orgnih.gov The mass analyzer then measures the m/z of this ion, providing a precise measurement of the molecular weight that can be used to confirm the compound's identity. The molecular formula of this compound is C₅H₇N₃O, corresponding to an exact mass of approximately 125.06 Da. nih.gov

Detailed Research Findings: In studies involving pyrrole-2-carboxamide derivatives, LC-MS is used for analyte quantitation and reaction monitoring. acs.orgnih.gov The chromatographic separation is often performed on a C18 column with a mobile phase consisting of solvents like methanol (B129727) and water. nih.gov The mass spectrometer provides the definitive confirmation of the structure separated by the LC system.

Table 2: Typical LC-MS Parameters for Characterization of Pyrrole Derivatives

| Parameter | Example Specification | Description | Source |

|---|---|---|---|

| LC Column | Zobax SB-C18 (100 mm x 2.1 mm, 3.5 µm) | A reversed-phase column suitable for LC-MS applications. | nih.gov |

| Mobile Phase | Isocratic mixture of methanol/water | A constant composition mobile phase used to elute the compound. | nih.gov |

| Flow Rate | 0.2 mL/min | A lower flow rate is often used for LC-MS to ensure efficient ionization. | nih.gov |

| Ionization | Electrospray Positive Ionization (ESI+) | The sample is ionized by creating a fine spray of charged droplets, typically forming [M+H]⁺ ions. | nih.gov |

| Detection | Mass Spectrometer | Detects and measures the mass-to-charge ratio of the ions produced. | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While specific X-ray crystallographic data for this compound is not available in the cited literature, the analysis of closely related pyrrole structures offers significant insight into the potential solid-state conformation. For example, the crystal structure of 1H-Pyrrole-2-carboxylic acid reveals that molecules are linked through hydrogen bonds to form distinct structural motifs. nih.gov In this related structure, pairs of O—H···O hydrogen bonds link adjacent molecules to form inversion dimers. nih.gov Additional N—H···O hydrogen bonds then connect these dimers into chains. nih.gov

Given that this compound possesses both hydrogen bond donors (the N-H of the pyrrole ring, the amino group, and the amide N-H) and acceptors (the carbonyl oxygen of the amide), it is highly probable that its crystal structure is also heavily influenced by a network of intermolecular hydrogen bonds. This technique would precisely determine the geometry of these interactions.

Detailed Research Findings: The data obtained from an X-ray diffraction experiment allows for the complete elucidation of the molecular structure. Key parameters derived from this analysis provide a detailed picture of the molecule's geometry.

Table 3: Structural Information Obtainable from X-ray Crystallography | Parameter | Description | Relevance | Source Example | | :--- | :--- | :--- | :--- | | Bond Lengths | The distance between the nuclei of two bonded atoms. | Confirms the bonding pattern and can indicate bond order (e.g., single, double). | mdpi.com | | Bond Angles | The angle formed between three connected atoms. | Defines the geometry around a central atom. | mdpi.com | | Dihedral Angles | The angle between two planes, each defined by three atoms. | Describes the conformation of the molecule, such as the planarity between a ring and its substituent. nih.gov | | Hydrogen-Bond Geometry | Includes the D-H···A distance and angle (where D is the donor and A is the acceptor). | Defines the strength and directionality of intermolecular interactions that stabilize the crystal lattice. | nih.gov | | Crystal System & Space Group | Describes the symmetry of the unit cell and the arrangement of molecules within it. | Provides fundamental information about the crystalline packing. | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-Pyrrole-2-carboxylic acid |

| Acetonitrile |

| Methanol |